

6-Bromo-2-methylquinolin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-methylquinolin-4-ol**

Cat. No.: **B3319451**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-2-methylquinolin-4-ol**: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Bromo-2-methylquinolin-4-ol stands as a pivotal heterocyclic compound within the landscape of medicinal chemistry and materials science. As a member of the quinoline family, specifically the 4-hydroxyquinoline subclass, its scaffold is a "privileged structure" known to interact with a wide array of biological targets.^[1] This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, spectroscopic hallmarks, and its applications as a versatile intermediate for drug discovery professionals. While named as a quinolin-4-ol, it predominantly exists as its keto tautomer, 6-bromo-2-methyl-1H-quinolin-4-one, a structural nuance critical to understanding its reactivity and biological interactions.^{[2][3]}

Molecular Structure and Physicochemical Properties

The Quinolinol-Quinolone Tautomerism

A fundamental characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4(1H)-quinolinone form. For **6-Bromo-2-methylquinolin-4-ol**, extensive studies on related structures confirm that the equilibrium heavily favors the

quinolinone (keto) tautomer.[3][4] This preference is attributed to the greater stability of the amide group within the aromatic system. Spectroscopic evidence, particularly the presence of a carbonyl (C=O) signal in ^{13}C NMR and IR spectra, validates the predominance of the keto form in both solid and solution states.[3]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The key identifying and physical properties of **6-Bromo-2-methylquinolin-4-ol** are summarized below. An experimental melting point is not widely reported in the literature; for context, the related compound 6-bromoquinolin-4-ol melts at 283 °C.[5]

Property	Value	Source
IUPAC Name	6-bromo-2-methyl-1H-quinolin-4-one	[2]
Synonyms	6-bromo-2-methyl-4-quinolinol	[2]
CAS Number	103030-28-0	[2]
Molecular Formula	$\text{C}_{10}\text{H}_8\text{BrNO}$	[2]
Molecular Weight	238.08 g/mol	[2]
Appearance	Solid (form varies by purity)	-
pKa (acidic)	9.92 (Predicted)	[2]
XLogP3-AA	2.6 (Predicted)	[2]

Synthesis via Conrad-Limpach Reaction

The most established and reliable method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[6] This reaction involves two key stages: the initial condensation of an aniline with a β -ketoester to form an enamine, followed by a high-temperature thermal cyclization. The high temperature is necessary to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for the Conrad-Limpach synthesis.

Detailed Experimental Protocol

Objective: To synthesize 6-Bromo-2-methyl-1H-quinolin-4-one.

Reagents & Materials:

- 4-Bromoaniline
- Ethyl acetoacetate
- Glacial acetic acid (catalyst)

- Dowtherm A or mineral oil (high-boiling solvent)
- Ethanol
- Hexanes

Procedure:

Step 1: Formation of the Enamine Intermediate

- In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
- Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting aniline.
- Upon completion, the resulting crude enamine, ethyl 3-((4-bromophenyl)amino)but-2-enoate, is typically used directly in the next step without extensive purification.

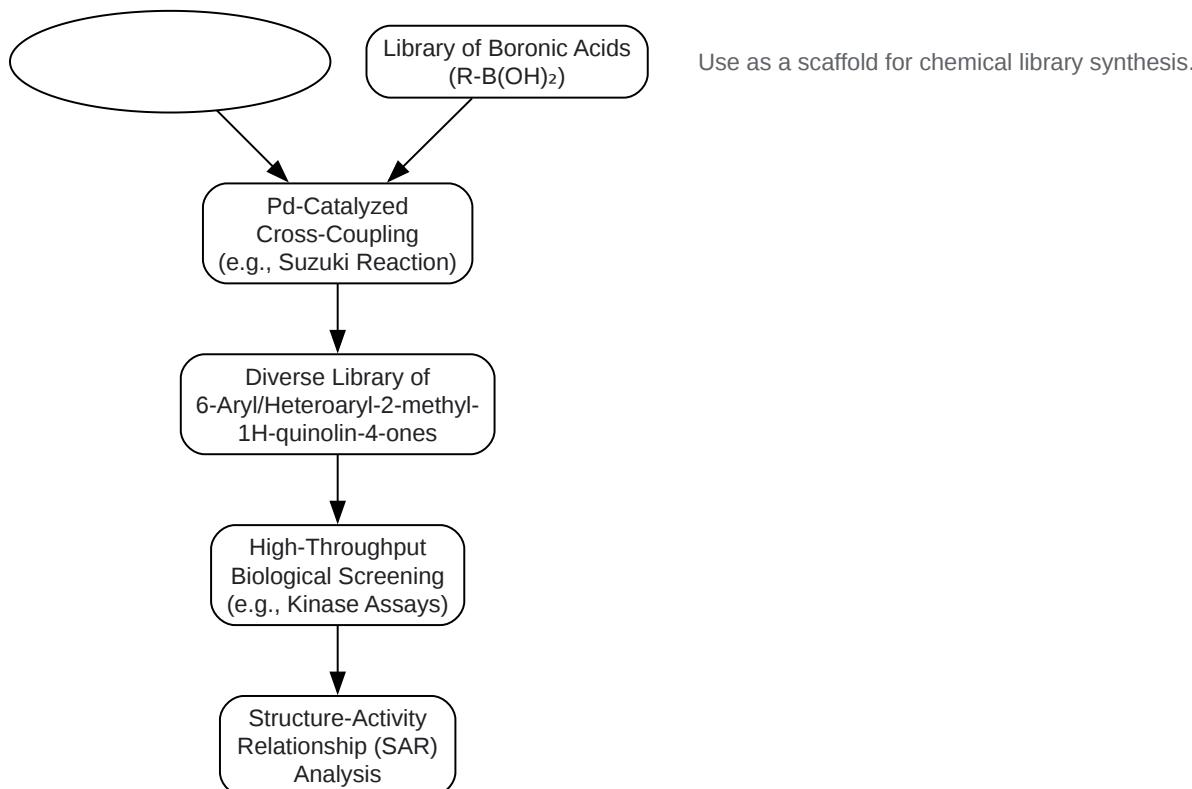
Step 2: Thermal Cyclization

- In a separate flask equipped with a reflux condenser and a thermometer, preheat a high-boiling solvent such as Dowtherm A to 250 °C.
- Slowly add the crude enamine from Step 1 dropwise to the hot solvent. Vigorous evolution of ethanol will be observed.
 - Causality Note: The high temperature provides the activation energy required for the 6-π electrocyclization, which temporarily disrupts the aromaticity of the benzene ring. The elimination of ethanol serves as the thermodynamic driving force for the reaction.[6][7]
- Maintain the reaction temperature at 250 °C for 30-60 minutes after the addition is complete.
- Allow the reaction mixture to cool to below 100 °C.
- Add hexanes to the cooled mixture to precipitate the crude product.

- Collect the solid product by vacuum filtration.
- Wash the solid with hot ethanol to remove residual solvent and impurities.
- Dry the resulting solid under vacuum to yield 6-bromo-2-methyl-1H-quinolin-4-one.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures based on its predominant quinolinone tautomer.


Technique	Expected Features
¹ H NMR	~11-12 ppm (s, 1H): Broad singlet for the N-H proton. ~7.5-8.0 ppm (m, 3H): Signals for the three aromatic protons on the benzo ring. The proton at C5 will likely be a doublet, the proton at C7 a doublet of doublets, and the proton at C8 a doublet. ~6.0 ppm (s, 1H): Singlet for the vinyl proton at C3. ~2.4 ppm (s, 3H): Singlet for the methyl group at C2.
¹³ C NMR	~175-180 ppm: Key signal for the C4 carbonyl carbon. ~150-160 ppm: Signal for the C2 carbon attached to the nitrogen and methyl group. ~115-140 ppm: Aromatic carbon signals. ~115-120 ppm: Signal for the C6 carbon bearing the bromine atom. ~100-110 ppm: Signal for the C3 vinyl carbon. ~20 ppm: Signal for the C2-methyl carbon.
FT-IR (cm ⁻¹)	3200-2800 (broad): N-H stretching vibration. ~1650: Strong C=O stretching of the quinolinone carbonyl group. 1600-1450: C=C aromatic ring stretching vibrations.
Mass Spec.	M ⁺ at m/z 237/239: A characteristic 1:1 isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹ Br and ⁸¹ Br).

Applications in Drug Discovery and Medicinal Chemistry

6-Bromo-2-methylquinolin-4-ol is not typically an end-product but rather a valuable starting material for building more complex molecules. Its utility stems from the reactivity of the bromine atom.

4.1. A Handle for Cross-Coupling Reactions

The bromine atom at the C6 position is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of novel compounds for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-2-methylquinolin-4-ol | C10H8BrNO | CID 2905902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromo-2-methylquinolin-4-ol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3319451#6-bromo-2-methylquinolin-4-ol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com